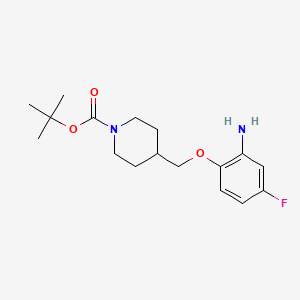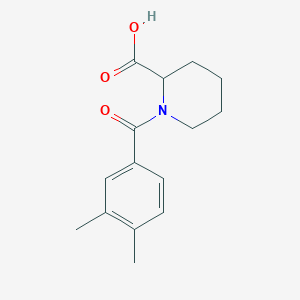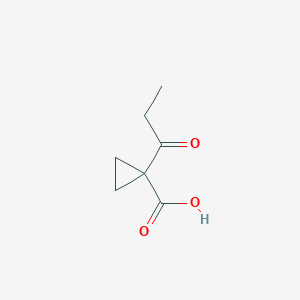
1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” is a complex organic compound. It likely contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The “tert-Butyl” group is a common alkyl group in organic chemistry with the structural formula (CH3)3C . The “sulfonyl chloride” group is a functional group in organic chemistry with the structural formula R-SO2-Cl .
Synthesis Analysis
While specific synthesis methods for “1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” are not available, similar compounds are often synthesized through N-alkylation reactions . For example, 1-butyl-3,5-dimethyl-1H-pyrazole can be prepared from 1H-pyrazole and 1-bromobutane, using an ionic liquid .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” would depend on its specific structure. For example, tert-butyl chloride is a colorless, flammable liquid that is sparingly soluble in water .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Ionic Liquid as Efficient Catalyst : A novel ionic liquid, 1-sulfopyridinium chloride, has been synthesized and characterized. It is used as an efficient, homogeneous, and reusable catalyst for the synthesis of bis(pyrazol-5-ol)s via tandem Knoevenagel–Michael reaction, demonstrating the potential of pyrazole derivatives in facilitating complex organic reactions (Moosavi-Zare et al., 2013).
Synthesis of Pyrazoles with Functionalized Substituents : Research has detailed the synthesis of pyrazoles with varied substituents at C3 and C5 positions, highlighting the flexibility of pyrazole derivatives in organic synthesis. These compounds are valuable for constructing ligands with potential hydrogen bonding capabilities, showcasing the utility of tert-butyl pyrazole derivatives in the development of new chemical entities (Grotjahn et al., 2002).
Medicinal Chemistry and Drug Development
Sulfonamide and Sulfonyl Fluoride Synthesis : A study reports on the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This research demonstrates the utility of tert-butyl pyrazole derivatives in the parallel medicinal chemistry synthesis of potential drug candidates (Tucker et al., 2015).
Cyclooxygenase-2 Inhibitors : The synthesis and evaluation of 1,5-diarylpyrazole derivatives, including those with sulfonyl groups, have been explored for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. This research underscores the relevance of pyrazole derivatives in developing new therapeutic agents (Penning et al., 1997).
Material Science and Ligand Development
Metallosupramolecular Cages : The self-assembly of a three-dimensional cage utilizing pyrazolylmethyl-derivatives and palladium chloride illustrates the application of pyrazole derivatives in constructing complex metallosupramolecular structures. This highlights their potential use in material science and catalysis (Hartshorn & Steel, 1997).
Nickel(II) and Copper(II) Extractants : Pyrazole-based pyridine ligands, including those with tert-butyl groups, have been synthesized and evaluated as extractants for nickel(II) and copper(II). The research indicates their utility in selective metal ion extraction, a critical process in environmental and materials chemistry (Pearce et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-6(4-5-9-10)13(8,11)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKJXAGPOAXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)
![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)
![N-(1-cyano-1-cyclopropylethyl)-2-(2-{4-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2522663.png)


![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2522672.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2522674.png)
![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)


![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)
